1-(1H-benzimidazol-2-yl)-6-(3-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
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Overview
Description
1-(1H-benzimidazol-2-yl)-6-(3-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is a complex organic compound that features a benzimidazole ring fused with an indazole structure
Preparation Methods
The synthesis of 1-(1H-benzimidazol-2-yl)-6-(3-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of an aromatic aldehyde with o-phenylenediamine to form the benzimidazole core, followed by cyclization with appropriate reagents to form the indazole ring . Industrial production methods may involve optimized reaction conditions such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity.
Chemical Reactions Analysis
1-(1H-benzimidazol-2-yl)-6-(3-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzimidazole or indazole rings, often using reagents like halides or amines. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
1-(1H-benzimidazol-2-yl)-6-(3-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 1-(1H-benzimidazol-2-yl)-6-(3-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets and pathways. The benzimidazole and indazole rings allow the compound to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to the desired biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar compounds to 1-(1H-benzimidazol-2-yl)-6-(3-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one include:
2-(1H-benzimidazol-1-yl)-1-(4-methylphenyl)ethanone: This compound shares the benzimidazole core but differs in its side chain structure.
(1-ethyl-1H-benzimidazol-2-yl)methyl 3-methylphenyl ether: Another similar compound with variations in the substituents on the benzimidazole ring. The uniqueness of this compound lies in its specific combination of the benzimidazole and indazole rings, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H18N4O |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
1-(1H-benzimidazol-2-yl)-6-(3-methylphenyl)-6,7-dihydro-5H-indazol-4-one |
InChI |
InChI=1S/C21H18N4O/c1-13-5-4-6-14(9-13)15-10-19-16(20(26)11-15)12-22-25(19)21-23-17-7-2-3-8-18(17)24-21/h2-9,12,15H,10-11H2,1H3,(H,23,24) |
InChI Key |
JBULLGGIBFROGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2CC3=C(C=NN3C4=NC5=CC=CC=C5N4)C(=O)C2 |
Origin of Product |
United States |
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